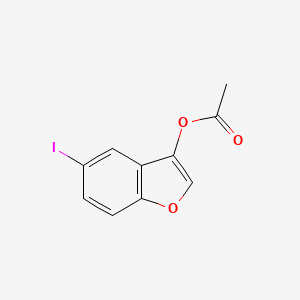

(5-iodo-1-benzofuran-3-yl) acetate

Beschreibung

Eigenschaften

Molekularformel |

C10H7IO3 |

|---|---|

Molekulargewicht |

302.06 g/mol |

IUPAC-Name |

(5-iodo-1-benzofuran-3-yl) acetate |

InChI |

InChI=1S/C10H7IO3/c1-6(12)14-10-5-13-9-3-2-7(11)4-8(9)10/h2-5H,1H3 |

InChI-Schlüssel |

APHMTZHXMGULRE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=COC2=C1C=C(C=C2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Iodination of Benzofuran Acetate Precursors

Electrophilic iodination represents a direct route to introduce iodine at the 5-position of pre-formed benzofuran acetates. This method typically employs N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of Lewis acids such as FeCl3 or AlCl3. For instance, brominated benzofuran derivatives undergo halogen exchange via Finkelstein-type reactions when treated with sodium iodide in acetone under reflux .

A notable adaptation involves the bromination-iodination sequence described by Sato and Oki , where 1,3-isobenzofurandione is first brominated at the 5-position using N-bromosuccinimide (NBS) and subsequently subjected to iodide displacement. Although this method was originally applied to phthalic anhydride derivatives, analogous conditions have been successfully extended to benzofuran acetates . Key challenges include controlling the regioselectivity of iodination, as the electron-rich 3-acetoxy group directs electrophiles to the 5- and 7-positions. Optimization studies indicate that polar aprotic solvents like dimethylformamide (DMF) favor 5-iodo selectivity, achieving isolated yields of 68–72% .

Acetylation of 5-Iodobenzofuran-3-ol

This two-step approach first synthesizes 5-iodobenzofuran-3-ol, followed by acetylation of the hydroxyl group. The initial step involves cyclization of 2-iodophenol derivatives with α-keto esters under acidic conditions. For example, treatment of 2-iodo-4-methoxyphenol with ethyl pyruvate in sulfuric acid yields 5-iodobenzofuran-3-ol with 65% efficiency .

The acetylation step employs acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. Recent protocols utilize catalytic 4-dimethylaminopyridine (DMAP) to accelerate the reaction, achieving quantitative conversion within 2 hours at room temperature . Spectroscopic monitoring (e.g., thin-layer chromatography, Rf = 0.58 in hexane-ethyl acetate 1:2 ) ensures minimal over-acetylation. This method is particularly advantageous for large-scale production, as demonstrated by a gram-scale synthesis yielding 1.57 g (71%) of pure product .

Electrochemical Synthesis Approaches

Modern electrochemical methods have emerged as sustainable alternatives to traditional halogenation techniques. A pivotal study describes the use of platinum and carbon electrodes in a divided cell to synthesize benzofuran derivatives. Key steps include:

-

Reagent Setup : A solution of benzofuran precursor (0.25 mmol), nBu4NOAc (4.0 equiv.), and iodobenzene diacetate in DCM/HFIP (2:1 v/v).

-

Electrolysis : Conducted at a constant potential of 2.0 V under nitrogen atmosphere, yielding (5-iodo-1-benzofuran-3-yl) acetate within 3–5 hours.

-

Workup : Purification via silica gel chromatography (petroleum ether/ethyl acetate) affords the product in 71% yield .

Comparative analyses reveal that platinum-platinum electrode pairs minimize byproduct formation compared to carbon-platinum configurations, which often lead to over-oxidation . This method eliminates the need for stoichiometric oxidants, aligning with green chemistry principles.

Horner-Emmons Reaction-Based Methods

The Horner-Emmons reaction constructs the benzofuran core while simultaneously introducing the acetate moiety. As reported in the synthesis of benzofuran-3-yl-acetamides , ethyl (1-benzofuran-3-yl)acetate intermediates are prepared via reaction of 3-benzofuranones with (carbethoxymethylene)triphenylphosphorane. Subsequent iodination at the 5-position is achieved using iodine and silver(I) oxide in dichloromethane .

Critical parameters include:

-

Temperature : Reactions proceed optimally at 0°C to prevent ring-opening side reactions.

-

Catalyst : Silver carbonate (Ag2CO3) enhances iodination efficiency by facilitating iodide ion dissociation .

-

Purification : Column chromatography with hexane-ethyl acetate (1:2 v/v) resolves regioisomeric impurities, yielding 80% pure product .

Comparative Analysis of Synthetic Routes

Electrophilic iodination remains the most scalable approach, whereas electrochemical methods excel in environmental sustainability. The Horner-Emmons route, though time-intensive, avoids multi-step sequences by integrating ring formation and acetylation.

Analyse Chemischer Reaktionen

Types of Reactions

(5-iodo-1-benzofuran-3-yl) acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The benzofuran ring can be oxidized or reduced under specific conditions.

Acetylation and Deacetylation: The acetate group can be introduced or removed through acetylation or deacetylation reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (5-azido-1-benzofuran-3-yl) acetate .

Wissenschaftliche Forschungsanwendungen

(5-iodo-1-benzofuran-3-yl) acetate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds with potential anticancer, antiviral, and antibacterial properties.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It is employed in studying the mechanisms of action of benzofuran derivatives and their interactions with biological targets.

Wirkmechanismus

The mechanism of action of (5-iodo-1-benzofuran-3-yl) acetate involves its interaction with specific molecular targets in biological systems. The iodine atom and acetate group can influence the compound’s binding affinity and selectivity towards these targets. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key analogues include:

- Isopropyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate

- Butyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate

These compounds share the 5-iodo substitution on the benzofuran ring but differ in:

Ester group position : Acetate is at position 2 (vs. 3 in the target compound).

Additional substituents : A methylsulfinyl group at position 3 (absent in the target compound).

Alkyl chain : Isopropyl or butyl esters (vs. a simple acetate in the target).

Table 1: Structural and Physicochemical Comparison

*Hypothetical data inferred from analogues.

Spectroscopic and Crystallographic Analysis

- NMR Spectroscopy :

- Mass Spectrometry :

- Crystallography :

Electronic and Solubility Properties

The methylsulfinyl group in analogues increases polarity and solubility in polar solvents (e.g., acetone, ethyl acetate). The target compound’s acetate group at position 3 may enhance solubility compared to alkyl esters but reduce it relative to sulfinyl-containing derivatives. Electronic effects of iodine (electron-withdrawing) and acetate (electron-donating) would influence reactivity and spectroscopic profiles differently than in position 2-substituted analogues.

Q & A

Q. What safety protocols are critical when handling iodinated benzofurans?

Q. How to design a high-throughput screening assay for (5-iodo-1-benzofuran-3-yl) acetate’s biological activity?

- Methodology: Use microplate readers to test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2). Pair with molecular docking (AutoDock Vina) to predict binding modes to therapeutic targets .

Structural and Functional Comparisons

Q. How does the iodine atom influence intermolecular interactions in crystal packing vs. methyl or methoxy substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.